2-(1-甲基-1H-吡唑-5-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

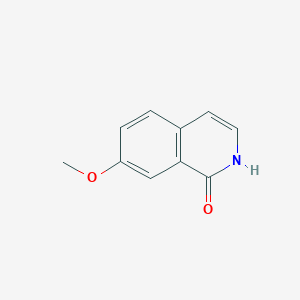

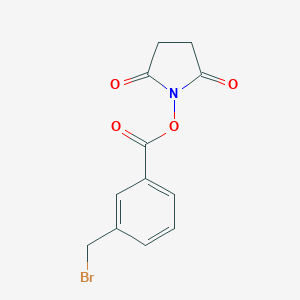

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is an organic building block useful in chemical synthesis studies . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidyl peptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . The synthesis process yields a series of arylpyrazole derivatives that have been evaluated against five phytopathogens fungi .Molecular Structure Analysis

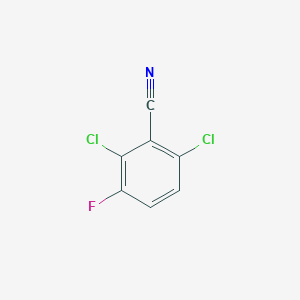

The molecular formula of 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is C10H10N2O . Its InChI code is 1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 .Physical And Chemical Properties Analysis

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is a white to yellow solid . It has a molecular weight of 174.2 . The compound should be stored at a temperature between 2-8°C .科学研究应用

Androgen Receptor Antagonists

The compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists . This is particularly important in prostate cancer therapy, where androgen receptor (AR) signaling is often activated . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Fungicides Against Phytopathogenic Fungi

Arylpyrazoles, including 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol, have been synthesized and evaluated as fungicides against phytopathogenic fungi . For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole showed good and broad-spectrum antifungal properties against Cytospora sp., C. gloeosporioides, Botrytis cinerea, Alternaria solani and F. Solani .

CYP Direct Inhibitors

The compound has been used in the development of CYP direct inhibitors . This is significant as CYP direct inhibition has been identified as a concern and has been addressed by regulating lipophilicity .

Growth Inhibition in PC-3 Cells

The pyrazole core of the compound has been associated with improved growth inhibition in PC-3 cells .

Antileishmanial and Antimalarial Evaluation

The compound has been used in the synthesis and biological evaluation of antileishmanial and antimalarial agents . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用机制

Target of Action

It’s known that arylpyrazoles, a class of compounds to which this compound belongs, have been evaluated against various phytopathogenic fungi .

Mode of Action

It’s known that some pyrazole-based compounds inhibit the synthesis of β-tubulin during the mitosis of fungi .

Biochemical Pathways

It’s known that some pyrazole-based compounds affect the mitotic process in fungi by inhibiting the synthesis of β-tubulin .

Result of Action

It’s known that some arylpyrazole derivatives exhibit remarkable antifungal activities .

属性

IUPAC Name |

2-(2-methylpyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEELFJDEGWFUOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420818 |

Source

|

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123532-22-9 |

Source

|

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)